
(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone, also known as MTM or MTM-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTM is a member of the azepane class of compounds and is characterized by its thiazole and methanone functional groups.
作用机制
(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone's mechanism of action involves binding to the α7 nicotinic acetylcholine receptor and increasing its activity. This leads to increased release of neurotransmitters such as acetylcholine, which are involved in cognitive function and memory. This compound has also been shown to have antioxidant properties, which may play a role in its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase acetylcholine release in the hippocampus, a brain region involved in memory and learning. This compound has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
实验室实验的优点和局限性
(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its potential applications in neuroscience research. However, there are also limitations to its use. This compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known. In addition, this compound's mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
未来方向
There are several potential future directions for research involving (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound's neuroprotective and antioxidant properties make it an attractive candidate for further study in this area. Another area of interest is its potential as a cognitive enhancer. This compound's activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor suggests that it may have potential as a treatment for cognitive deficits associated with aging or neurological disorders. Finally, more research is needed to fully understand this compound's mechanism of action and its effects on the brain and behavior.
合成方法
(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone can be synthesized using a variety of methods, including condensation reactions between 4-methoxybenzaldehyde and 6-aminocaproic acid, followed by cyclization with thionyl chloride and subsequent reaction with 2-methylthiazole-4-carboxylic acid. Other methods include the use of 2-methylthiazole-4-carboxylic acid hydrazide as a starting material, which is then reacted with 4-methoxybenzaldehyde and acetic anhydride.
科学研究应用
(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-19-17(12-23-13)18(21)20-10-4-3-5-15(11-20)14-6-8-16(22-2)9-7-14/h6-9,12,15H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYYBMKLFQWQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

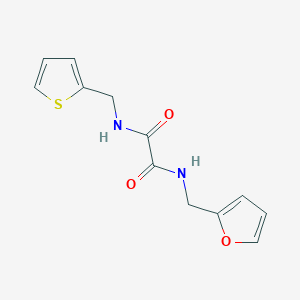
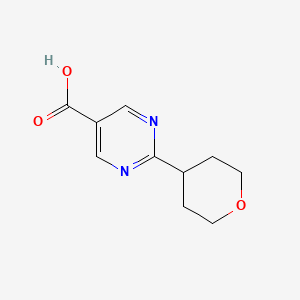

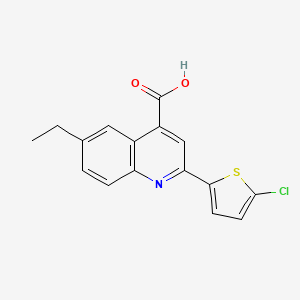
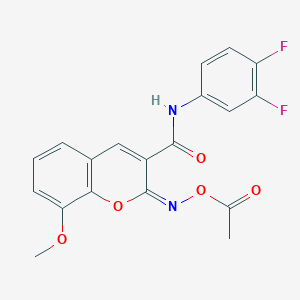
![2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide](/img/structure/B2624892.png)
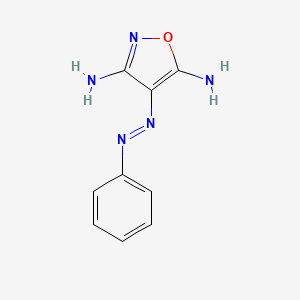
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)
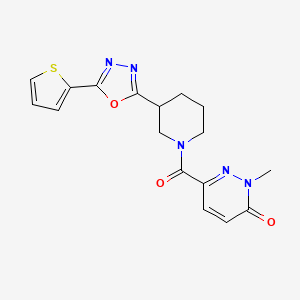


![Ethyl 4-oxo-4-[3-(2-oxopyrrolidin-1-yl)anilino]butanoate](/img/structure/B2624902.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2624906.png)